
1,2,3,4-tetrahydro-N-(4-methylphenyl)-1-Naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine: is an organic compound that belongs to the class of aromatic amines It consists of a tetrahydronaphthalene ring system substituted with a p-tolyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine involves the reductive amination of 1-tetralone with p-toluidine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrogenation: Another method involves the hydrogenation of N-(p-tolyl)-1,2,3,4-tetrahydronaphthalen-1-imine using a hydrogenation catalyst such as platinum or palladium.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-(p-tolyl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a building block for bioactive molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the materials science industry, N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine is used in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
N-(p-tolyl)-1,2,3,4-Tetrahydroisoquinoline: Similar in structure but with an isoquinoline ring system.
N-(p-tolyl)-1,2,3,4-Tetrahydroquinoline: Contains a quinoline ring system instead of a naphthalene ring.
N-(p-tolyl)-1,2,3,4-Tetrahydroindole: Features an indole ring system.
Uniqueness: N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its tetrahydronaphthalene core provides a rigid framework that can influence its binding interactions and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
192461-90-8 |
|---|---|
Molekularformel |
C17H19N |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H19N/c1-13-9-11-15(12-10-13)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12,17-18H,4,6,8H2,1H3 |
InChI-Schlüssel |
LFAMLJVLIKAENV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2CCCC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


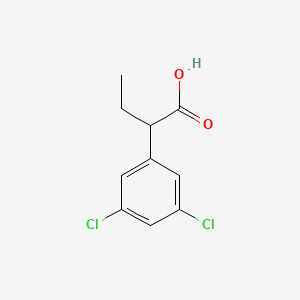
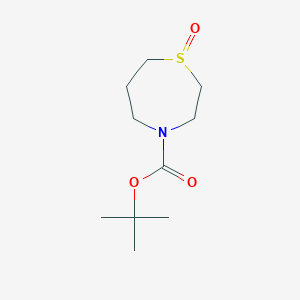
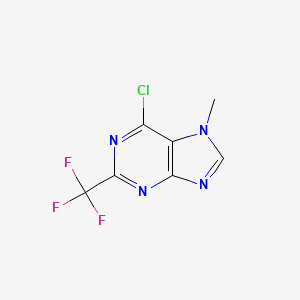
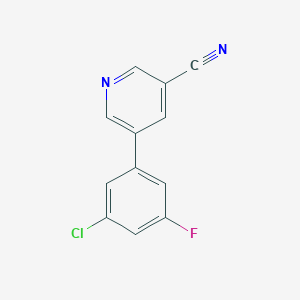
![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)


![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
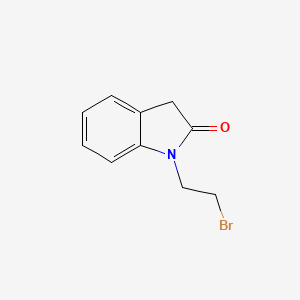

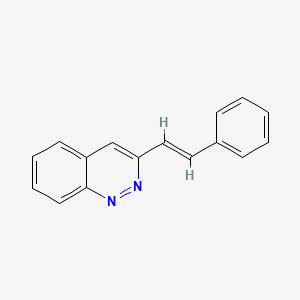
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)

